

# Synthesis of Tert-butyl 3-cyanomorpholine-4-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: *Tert-butyl 3-cyanomorpholine-4-carboxylate*

Cat. No.: *B048016*

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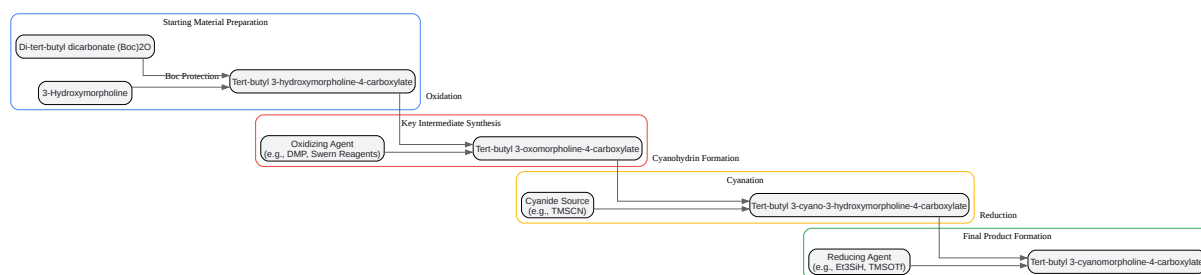
This in-depth technical guide details a proposed synthetic pathway for **tert-butyl 3-cyanomorpholine-4-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols for key transformations, and quantitative data to facilitate its preparation in a laboratory setting.

## Synthetic Strategy

The synthesis of **tert-butyl 3-cyanomorpholine-4-carboxylate** can be achieved through a multi-step sequence starting from a readily available morpholine precursor. The proposed synthetic route involves the initial protection of the morpholine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the cyano functionality at the C3 position.

A plausible and efficient pathway commences with the oxidation of a commercially available or synthesized N-Boc protected 3-hydroxymorpholine to the corresponding ketone, tert-butyl 3-oxomorpholine-4-carboxylate. Subsequent nucleophilic addition of a cyanide source to the ketone will yield a cyanohydrin intermediate. The final step involves the reduction of the hydroxyl group of the cyanohydrin to afford the target molecule.

Below is a graphical representation of the proposed synthetic workflow:



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Caption: Proposed synthetic workflow for **Tert-butyl 3-cyanomorpholine-4-carboxylate**.

## Experimental Protocols

This section provides detailed experimental procedures for each key step in the synthesis. Safety precautions should be taken at all times, and all reactions should be performed in a well-ventilated fume hood.

## Step 1: Synthesis of tert-butyl 3-hydroxymorpholine-4-carboxylate

This starting material can be synthesized from 3-hydroxymorpholine via protection of the secondary amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O).

Materials:

Reagent/Solvent	Molar Mass ( g/mol )	Quantity	Moles
3-Hydroxymorpholine	103.12	10.0 g	96.97 mmol
Di-tert-butyl dicarbonate	218.25	23.2 g	106.3 mmol
Triethylamine (Et <sub>3</sub> N)	101.19	14.8 mL	106.3 mmol

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

Procedure:

- To a solution of 3-hydroxymorpholine (10.0 g, 96.97 mmol) in dichloromethane (200 mL) at 0 °C, add triethylamine (14.8 mL, 106.3 mmol).
- Slowly add a solution of di-tert-butyl dicarbonate (23.2 g, 106.3 mmol) in dichloromethane (50 mL) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water (2 x 100 mL) and brine (100 mL).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl 3-hydroxymorpholine-4-carboxylate as a colorless oil.

Expected Yield: 85-95%

## Step 2: Oxidation to tert-butyl 3-oxomorpholine-4-carboxylate

The oxidation of the secondary alcohol to a ketone can be achieved using various methods. The Dess-Martin periodinane (DMP) oxidation is a mild and efficient option.

Materials:

Reagent/Solvent	Molar Mass ( g/mol )	Quantity	Moles
tert-butyl 3-hydroxymorpholine-4-carboxylate	203.24	10.0 g	49.2 mmol
Dess-Martin Periodinane (DMP)	424.14	25.0 g	58.9 mmol

| Dichloromethane (DCM) | 84.93 | 250 mL | - |

Procedure:

- To a solution of tert-butyl 3-hydroxymorpholine-4-carboxylate (10.0 g, 49.2 mmol) in dichloromethane (250 mL) at 0 °C, add Dess-Martin periodinane (25.0 g, 58.9 mmol) portion-wise.
- Stir the reaction mixture at room temperature for 2-4 hours.
- Monitor the reaction by TLC until the starting material is consumed.

- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (100 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL).
- Stir vigorously for 30 minutes until the two layers are clear.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
- Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl 3-oxomorpholine-4-carboxylate as a white solid.

Expected Yield: 90-98%

### Step 3: Cyanohydrin Formation to tert-butyl 3-cyano-3-hydroxymorpholine-4-carboxylate

The ketone is converted to a cyanohydrin using a cyanide source, such as trimethylsilyl cyanide (TMSCN), which is generally safer to handle than hydrogen cyanide.

Materials:

Reagent/Solvent	Molar Mass ( g/mol )	Quantity	Moles
tert-butyl 3-oxomorpholine-4-carboxylate	201.22	5.0 g	24.8 mmol
Trimethylsilyl cyanide (TMSCN)	99.22	3.3 mL	24.8 mmol
Zinc Iodide (ZnI <sub>2</sub> ) (catalyst)	319.22	0.16 g	0.5 mmol

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

## Procedure:

- To a solution of tert-butyl 3-oxomorpholine-4-carboxylate (5.0 g, 24.8 mmol) and zinc iodide (0.16 g, 0.5 mmol) in dichloromethane (100 mL) at 0 °C, add trimethylsilyl cyanide (3.3 mL, 24.8 mmol) dropwise.
- Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).
- Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
- Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product, the trimethylsilyl ether of the cyanohydrin, is then treated with a mild acid (e.g., 1 M HCl in THF) to deprotect the hydroxyl group.
- After acidic workup, purify the product by flash column chromatography to obtain tert-butyl 3-cyano-3-hydroxymorpholine-4-carboxylate.

Expected Yield: 70-85%

## Step 4: Reduction to tert-butyl 3-cyanomorpholine-4-carboxylate

The final step involves the reduction of the hydroxyl group of the cyanohydrin. A common method for this transformation is ionic hydrogenation using triethylsilane ( $\text{Et}_3\text{SiH}$ ) and a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

## Materials:

Reagent/Solvent	Molar Mass ( g/mol )	Quantity	Moles
<b>tert-butyl 3-cyano-3-hydroxymorpholine-4-carboxylate</b>	<b>228.25</b>	<b>3.0 g</b>	<b>13.1 mmol</b>
Triethylsilane (Et <sub>3</sub> SiH)	116.28	4.2 mL	26.2 mmol
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)	222.26	3.0 mL	15.7 mmol

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

#### Procedure:

- To a solution of tert-butyl 3-cyano-3-hydroxymorpholine-4-carboxylate (3.0 g, 13.1 mmol) and triethylsilane (4.2 mL, 26.2 mmol) in dichloromethane (50 mL) at -78 °C, add trimethylsilyl trifluoromethanesulfonate (3.0 mL, 15.7 mmol) dropwise.
- Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
- Monitor the reaction by TLC.
- Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).
- Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
- Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford **tert-butyl 3-cyanomorpholine-4-carboxylate**.

Expected Yield: 60-75%

## Quantitative Data Summary

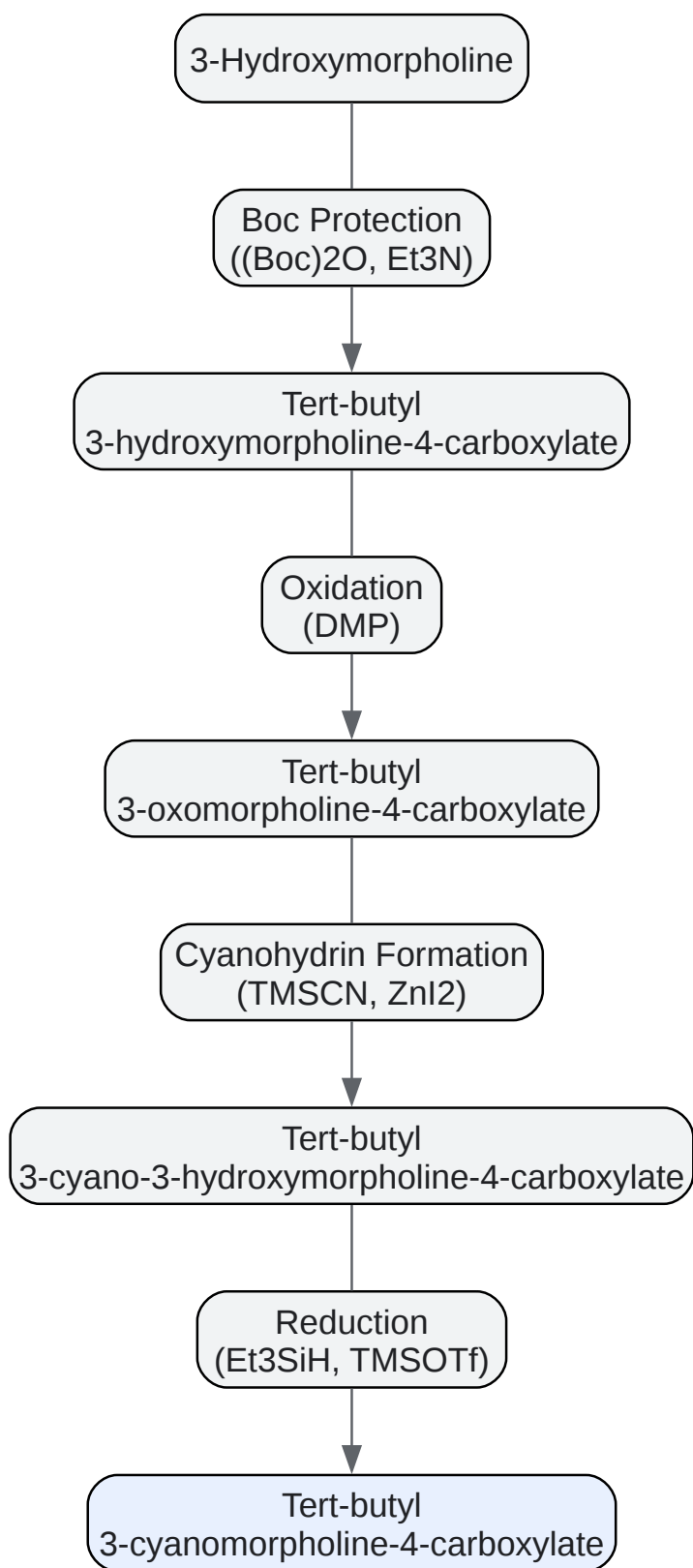
The following table summarizes the key quantitative data for the proposed synthesis of **tert-butyl 3-cyanomorpholine-4-carboxylate**.



Step	Starting Material	Product	Key Reagents	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	3-Hydroxy morpholine	tert-butyl 3-hydroxy morpholine-4-carboxylate	(Boc) <sub>2</sub> O, Et <sub>3</sub> N	DCM	0 to RT	12	85-95
2	tert-butyl 3-hydroxy morpholine-4-carboxylate	tert-butyl 3-oxomorpholine-4-carboxylate	DMP	DCM	0 to RT	2-4	90-98
3	tert-butyl 3-oxomorpholine-4-carboxylate	tert-butyl 3-cyano-3-hydroxy morpholine-4-carboxylate	TMSCN, ZnI <sub>2</sub>	DCM	0 to RT	5	70-85
4	tert-butyl 3-cyano-3-hydroxy morpholine-4-carboxylate	tert-butyl 3-cyanomorpholine-4-carboxylate	Et <sub>3</sub> SiH, TMSOTf	DCM	-78 to RT	6	60-75

## Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the chemical transformations in the synthesis.



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Caption: Reaction pathway for the synthesis of the target molecule.

This technical guide provides a robust framework for the synthesis of **tert-butyl 3-cyanomorpholine-4-carboxylate**. The outlined procedures and data are intended to serve as a valuable resource for researchers in the field of organic synthesis and drug discovery. Adaptation and optimization of the described conditions may be necessary based on specific laboratory settings and available resources.

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